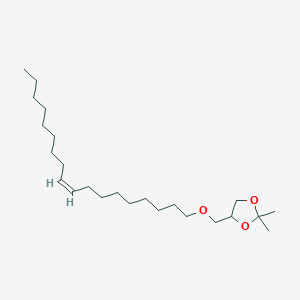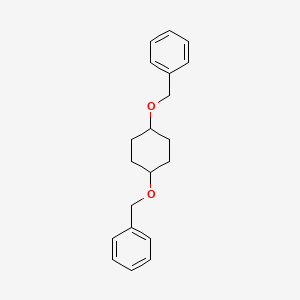
(4-Phenylmethoxycyclohexyl)oxymethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(benzyloxy)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two benzyloxy groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(benzyloxy)cyclohexane can be synthesized through a multi-step process involving the reaction of cyclohexane derivatives with benzyl alcohol. One common method involves the use of cyclohexane-1,4-diol as a starting material, which is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form the desired product .
Industrial Production Methods: Industrial production of 1,4-Bis(benzyloxy)cyclohexane typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(benzyloxy)cyclohexane undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives with hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Cyclohexane-1,4-diol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(benzyloxy)cyclohexane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(benzyloxy)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The cyclohexane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
1,4-Dimethoxycyclohexane: Similar structure but with methoxy groups instead of benzyloxy groups.
1,4-Dihydroxycyclohexane: Contains hydroxyl groups instead of benzyloxy groups.
1,4-Dibromocyclohexane: Substituted with bromine atoms instead of benzyloxy groups.
Uniqueness: 1,4-Bis(benzyloxy)cyclohexane is unique due to the presence of benzyloxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its reactivity in various chemical reactions. The compound’s structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C20H24O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(4-phenylmethoxycyclohexyl)oxymethylbenzene |
InChI |
InChI=1S/C20H24O2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
InChI Key |
VPUVXJLDKQPOGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)
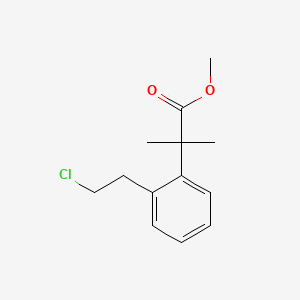
![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)
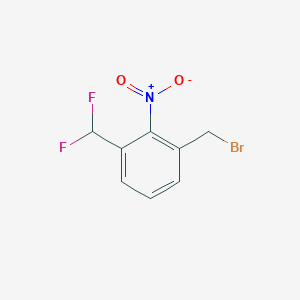
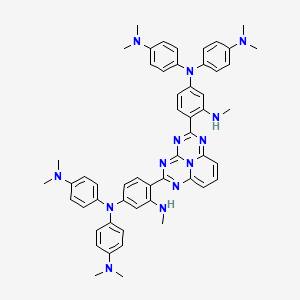
![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)
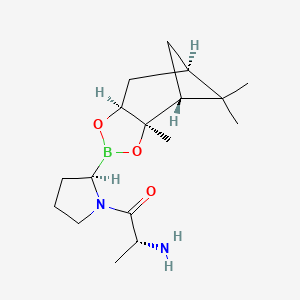

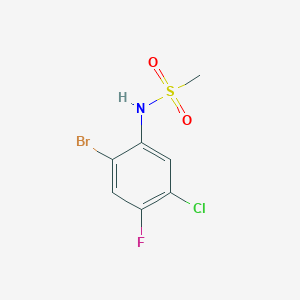
![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)

![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
